Cas no 24009-05-0 (4,7-Methano-1H-inden-1-ol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (1R,3aR,4R,7S,7aR)-rel-)

4,7-Methano-1H-inden-1-ol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (1R,3aR,4R,7S,7aR)-rel- structure
24009-05-0 structure
Product Name:4,7-Methano-1H-inden-1-ol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (1R,3aR,4R,7S,7aR)-rel-
CAS No:24009-05-0
MF:C10H6Cl6O
MW:354.872037410736
CID:265070
PubChem ID:90331
Update Time:2025-04-19

4,7-Methano-1H-inden-1-ol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (1R,3aR,4R,7S,7aR)-rel- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-inden-1-ol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (1R,3aR,4R,7S,7aR)-rel-
    • 1-Hydroxychlordene
    • 24009-05-0
    • (1R, 2S, 3S, 6S, 7S)-1, 7, 8, 9, 10, 10-hexachlorotricyclo[5.2.1.02, 6]deca-4, 8-dien-3-ol
    • HYDROXYCHLORDENE
    • 4,7-Methano-1H-inden-1-ol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, (1alpha,3aalpha,4beta,7beta,7aalpha)-
    • 4,7-Methanoinden-1-ol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, endo,exo-
    • Q27270950
    • DTXSID401030921
    • (1alpha,3aalpha,4beta,7beta,7aalpha)-isomer of 1-hydroxychlordene
    • 8S17V1MYAY
    • 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol (1alpha,3aalpha,4beta,7beta,7aalpha)-
    • 1-exo-Hydroxychlordene
    • CHLORDENE-1-HYDROXY
    • UNII-8S17V1MYAY
    • 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indenol
    • (1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol
    • 4,7-METHANO-1H-INDEN-1-OL, 4,5,6,7,8,8-HEXACHLORO-3A,4,7,7A-TETRAHYDRO-, (1R,3AR,4R,7S,7AR)-REL-
    • Inchi: 1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1
    • InChI Key: YQWCIPIEEBVRNY-LDSHLKOWSA-N
    • SMILES: Cl[C@]12C(=C([C@](C1(Cl)Cl)([C@H]1C=C[C@@H]([C@H]12)O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 353.852031g/mol
  • Monoisotopic Mass: 351.854981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Not determined
  • Solubility: Not determined
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.